molecular formula C16H18N2O3 B7857457 methyl 1,5-dimethyl-3-(2-oxopyrrolidin-1-yl)-1H-indole-2-carboxylate

methyl 1,5-dimethyl-3-(2-oxopyrrolidin-1-yl)-1H-indole-2-carboxylate

Cat. No.: B7857457
M. Wt: 286.33 g/mol
InChI Key: PZOPPNHVXMHXGH-UHFFFAOYSA-N
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Description

Methyl 1,5-dimethyl-3-(2-oxopyrrolidin-1-yl)-1H-indole-2-carboxylate: is a complex organic compound belonging to the indole family, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. This compound features a pyrrolidin-2-one ring attached to an indole core, making it a valuable candidate for further research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

  • Friedel-Crafts Acylation: This method involves the acylation of indole with appropriate acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

  • Nucleophilic Substitution: The pyrrolidin-2-one ring can be introduced through nucleophilic substitution reactions involving suitable leaving groups and nucleophiles.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO3, and acidic conditions.

  • Reduction: LiAlH4, NaBH4, and anhydrous ether.

  • Substitution: AlCl3, acyl chlorides, and suitable nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted indoles or pyrrolidin-2-ones.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: Indole derivatives, including this compound, exhibit various biological activities such as antiviral, anti-inflammatory, and anticancer properties. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

  • Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: These compounds share structural similarities and are used in similar applications.

  • 3-(2-oxopyrrolidin-1-yl)propanoic acid: Another indole derivative with potential biological activities.

Uniqueness: Methyl 1,5-dimethyl-3-(2-oxopyrrolidin-1-yl)-1H-indole-2-carboxylate stands out due to its specific substitution pattern and the presence of the pyrrolidin-2-one ring, which may confer unique biological and chemical properties.

Properties

IUPAC Name

methyl 1,5-dimethyl-3-(2-oxopyrrolidin-1-yl)indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-10-6-7-12-11(9-10)14(18-8-4-5-13(18)19)15(17(12)2)16(20)21-3/h6-7,9H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZOPPNHVXMHXGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2N3CCCC3=O)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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